7-(Hydroxymethyl)furo[3,2-c]pyran-4-one
Description
Properties
Molecular Formula |
C8H6O4 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
7-(hydroxymethyl)furo[3,2-c]pyran-4-one |
InChI |
InChI=1S/C8H6O4/c9-3-5-4-12-8(10)6-1-2-11-7(5)6/h1-2,4,9H,3H2 |
InChI Key |
KNAIZLDVMHYIOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=O)OC=C2CO |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of furo[3,2-c]pyran-4-one exhibit cytotoxic effects against human lymphocytes. A study assessed the in vitro cytotoxic potential of several derivatives, revealing that compounds like methyl 2-methoxy-7-(4-methylbenzoyl)-6-(4-methylphenyl)-4-oxo-4H-furo[3,2-c]pyran-3-carboxylate induce significant increases in micronucleus, mitotic, and replication indexes at higher concentrations, suggesting potential genotoxicity and carcinogenicity .
Antimicrobial Properties
Another area of exploration is the antimicrobial activity of furo[3,2-c]pyran-4-one derivatives. Various studies have synthesized and tested these compounds against a range of bacterial strains, showing promising results that indicate their potential as new antimicrobial agents .
Neuroprotective Effects
Furo[3,2-c]pyran-4-one derivatives have been investigated for neuroprotective properties. Certain compounds have shown the ability to protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in treating neurodegenerative diseases .
Electrocatalysis
Recent advancements highlight the use of 7-(Hydroxymethyl)furo[3,2-c]pyran-4-one in electrocatalytic processes. For instance, an electrocatalytic method was developed to synthesize spiro[furo[3,2-b]pyran-2,5′-pyrimidines], which are valuable in pharmaceuticals due to their diverse biological activities .
Fluorescent Dyes
The compound has also been explored as a component in fluorescent dyes. Its structural properties allow for modifications that enhance photostability and fluorescence efficiency, making it suitable for applications in bioimaging and diagnostics .
Synthesis and Characterization
The synthesis of 7-(Hydroxymethyl)furo[3,2-c]pyran-4-one involves several methods including acid-catalyzed reactions and the use of palladium catalysts for regioselective synthesis. The following table summarizes various synthetic routes and yields:
| Synthetic Method | Yield (%) | Reference |
|---|---|---|
| Acid-catalyzed tandem reactions | 73 | |
| Palladium-catalyzed cyclization | 60 | |
| Electrocatalytic cyclization | 82 |
Case Study 1: Cytotoxicity Assessment
In a study involving blood samples from healthy donors exposed to varying concentrations of furo[3,2-c]pyran-4-one derivatives, researchers observed significant increases in genotoxic markers at higher doses. This highlights the need for careful evaluation of dosage in therapeutic applications.
Case Study 2: Antimicrobial Testing
A series of synthesized furo[3,2-c]pyran-4-one derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting their potential as lead compounds for drug development.
Comparison with Similar Compounds
Mechanistic and Toxicological Considerations
- Cytotoxicity vs. Therapeutic Efficacy: Derivatives like 1a and 1b (methylbenzoyl-substituted) exhibit dual behavior—proliferative at low concentrations (↑ MI, RI) but genotoxic at high doses (↑ MN) . This suggests that substituents like hydroxymethyl may require optimization to balance efficacy and safety.
- Role of Substituents : Hydrophobic groups (e.g., phenyl) enhance membrane penetration, while polar groups (e.g., hydroxymethyl) may improve solubility and reduce off-target toxicity .
Preparation Methods
Reaction Mechanism
Optimization and Conditions
Critical parameters include solvent polarity, base strength, and temperature. Acetonitrile outperformed dichloromethane and acetone due to its high dielectric constant, facilitating ionic intermediates (Table 1).
Table 1: Solvent Optimization for One-Pot Synthesis
| Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | Reflux | 3 | 97 |
| Dichloromethane | RT | 3 | 75 |
| Acetone | Reflux | 36 | 80 |
The hydroxymethyl group is introduced via α-bromoketones bearing a hydroxymethyl substituent (e.g., bromo(hydroxymethyl)acetone). This method’s scalability and high regioselectivity make it industrially viable.
| Temperature (°C) | Major Product | Yield (%) |
|---|---|---|
| 25 | 7-Substituted | 85 |
| 60 | 6-Substituted | 78 |
Further studies are needed to adapt this method for hydroxymethyl-bearing substrates, but its regiocontrol offers a promising avenue for stereoselective synthesis.
While not directly applied to 7-(hydroxymethyl)furo[3,2-c]pyran-4-one, acid-catalyzed tandem reactions provide mechanistic insights relevant to its synthesis. Yin et al. reported that 4-hydroxyquinolones and propargylic alcohols undergo Friedel-Crafts alkylation followed by cyclization to form furo[3,2-c]quinolones. Adapting this approach to 4-hydroxy-2-pyrone substrates could enable hydroxymethyl introduction via propargylic alcohols with hydroxyl groups.
Challenges and Adaptations
-
Acid Compatibility : Strong acids (e.g., pTsOH) may dehydrate hydroxymethyl groups, necessitating protective strategies.
-
Substrate Design : Propargylic alcohols with protected hydroxymethyl groups (e.g., O-TBS) could prevent side reactions.
Characterization and Validation
Synthesized compounds are validated via spectroscopic methods:
Q & A
Q. What are the key synthetic routes for 7-(Hydroxymethyl)furo[3,2-c]pyran-4-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as Claisen-Schmidt condensations or Michael additions, followed by cyclization and functional group modifications. For example:
- Step 1 : Acid-catalyzed condensation of hydroxylated furan precursors with activated carbonyl compounds (e.g., using SOCl₂ for activation) .
- Step 2 : Cyclization under basic or acidic conditions to form the pyranone core.
- Step 3 : Hydroxymethylation via reductive amination or nucleophilic substitution .
Q. Critical Factors :
- Temperature : Higher temperatures (70–100°C) accelerate cyclization but may degrade sensitive functional groups.
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in furan ring formation .
- Purification : Chromatography (e.g., silica gel or HPLC) is essential to isolate the hydroxymethyl derivative from byproducts .
Table 1 : Example Synthetic Route and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | SOCl₂, r.t., 1 h | 85 | 90 |
| 2 | Zn/HCl, 70°C, 4 h | 78 | 88 |
| 3 | DABCO, dioxane/H₂O (1:1), 50°C, 24 h | 65 | 95 |
Q. How is 7-(Hydroxymethyl)furo[3,2-c]pyran-4-one characterized structurally, and what analytical techniques are most reliable?
Methodological Answer: A combination of spectroscopic and crystallographic methods is employed:
- NMR : ¹H and ¹³C NMR confirm the hydroxymethyl group (δ ~4.2 ppm for -CH₂OH) and furan/pyran ring protons .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+ = 327.1596 for C₁₆H₁₈O₅) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., monoclinic P2₁/n space group with β = 97.35°) .
Table 2 : Key Spectral Data
| Technique | Observed Signal/Value | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 4.25 (s, 2H, -CH₂OH) | |
| HRMS | m/z 327.1596 [M+H]+ | |
| X-ray (a, b, c) | 7.240 Å, 8.635 Å, 19.545 Å |
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Anti-inflammatory Effects : ELISA-based quantification of TNF-α or IL-6 in macrophage models .
Note : Use DMSO as a solvent control (<0.1% v/v) to avoid cytotoxicity artifacts.
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be validated experimentally?
Methodological Answer :
- Isotopic Labeling : Introduce ¹⁸O or deuterium at suspected reactive sites to track bond formation .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify rate-determining steps.
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies (e.g., for Claisen-Schmidt condensations) .
Example : DFT studies on cyclization intermediates show a Gibbs free energy barrier of ~25 kcal/mol, consistent with experimental yields of 65–70% .
Q. How can synthetic routes be optimized to address low yields in the hydroxymethylation step?
Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst Optimization : Transition metals (e.g., Pd/C) may reduce side reactions during reductive steps .
- Protecting Groups : Temporarily block hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBDMS) to prevent undesired cross-reactivity .
Table 3 : Optimization Results for Hydroxymethylation
| Condition | Yield (%) | Byproduct (%) |
|---|---|---|
| DMF, 80°C, 12 h | 75 | 10 |
| Pd/C, H₂ (1 atm), 24 h | 82 | 5 |
| TBDMS-protected precursor | 88 | <2 |
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer :
- Orthogonal Assays : Confirm antimicrobial activity with both MIC assays and time-kill curves to rule out false positives .
- Metabolic Stability : Test compound stability in serum or liver microsomes to assess bioavailability discrepancies .
- Structural Analogues : Compare activity profiles of derivatives to identify critical functional groups (e.g., hydroxymethyl vs. methyl substituents) .
Case Study : Inconsistent anticancer results may arise from variations in cell line genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231) .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer :
- Molecular Docking : Simulate binding to enzymes like COX-2 or topoisomerase II using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values to design potent analogs .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify key residues for mutagenesis studies .
Example : QSAR models highlight the hydroxymethyl group’s role in hydrogen bonding to COX-2 (ΔG = −8.2 kcal/mol) .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
Methodological Answer :
- Solvent Diffusion : Use slow evaporation of acetone/water (1:1) to grow single crystals .
- Cryoprotection : Add 20% glycerol to prevent ice formation during X-ray data collection at 100 K .
- Synchrotron Radiation : High-intensity X-rays (λ = 0.71073 Å) improve resolution for low-symmetry crystals .
Data : Successful crystallization in monoclinic P2₁/n with Z = 4 and R-factor = 0.052 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
